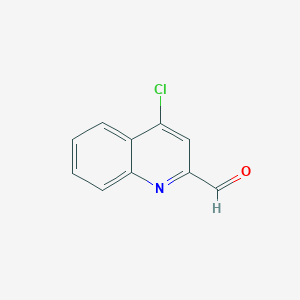

4-Chloroquinoline-2-carbaldehyde

Vue d'ensemble

Description

4-Chloroquinoline-2-carbaldehyde is a chemical compound with the IUPAC name 4-chloro-3-quinolinecarbaldehyde . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of 4-Chloroquinoline-2-carbaldehyde and its derivatives often involves the Vilsmeier-Haack reaction . This reaction is commonly used in the synthesis of quinoline derivatives .

Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-2-carbaldehyde consists of a quinoline ring with a chlorine atom at the 4th position and a carbaldehyde group at the 2nd position .

Chemical Reactions Analysis

4-Chloroquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, it can react with active methylene compounds . It can also undergo intramolecular cyclization of 1,3-diols .

Applications De Recherche Scientifique

Applications in Biomaterial Synthesis

4-Chloroquinoline-2-carbaldehyde has been utilized in the chemical modification of chitosan to produce new Chitosan Schiff Bases (CSSBs). These CSSBs have shown enhanced antimicrobial activity against various bacteria and fungi, and exhibit non-toxic properties, making them promising candidates for biomedical applications (Haj, Mohammed, & Mohammood, 2020).

Applications in Organic and Medicinal Chemistry

A comprehensive review of the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs reveals their significance in constructing fused or binary heterocyclic systems. These compounds have shown promise in various synthetic applications and biological evaluations, illustrating their potential in the field of organic and medicinal chemistry (Hamama et al., 2018).

Role in Enzyme Inhibition for Cancer Treatment

Derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been evaluated as potential human AKT1 inhibitors, a target relevant in cancer therapy. The compounds synthesized demonstrated significant inhibitory potency, suggesting their role in mitigating complications associated with cancers (Ghanei et al., 2016).

Application in DNA Binding Studies and Antimicrobial Activity

Compounds synthesized using 2-chloroquinoline-3-carbaldehyde have been analyzed for their interaction with calf thymus-DNA, demonstrating significant DNA binding properties. These derivatives also showed promising antibacterial and antifungal activities, emphasizing their potential in pharmaceutical applications (Lamani et al., 2008).

Application in Green Chemistry

2-Chloroquinoline-3-carbaldehyde derivatives have been synthesized using green synthetic methods. The emphasis on microwave, ultrasound, and solvent-free reactions underlines the compound's role in promoting sustainable and environmentally friendly chemical practices (Patel et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Quinoline derivatives, which include 4-chloroquinoline-2-carbaldehyde, are known to interact with various biological targets due to their broad spectrum of bioactivity .

Mode of Action

It’s known that 2-chloroquinoline-3-carbaldehyde, a related compound, undergoes substitution reactions at its 2-chloro position . This suggests that 4-Chloroquinoline-2-carbaldehyde may also interact with its targets through similar chemical reactions.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that 4-chloroquinoline-2-carbaldehyde may also have diverse molecular and cellular effects .

Action Environment

The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

4-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUNQOHTJJSSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574165 | |

| Record name | 4-Chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-2-carbaldehyde | |

CAS RN |

28615-67-0 | |

| Record name | 4-Chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

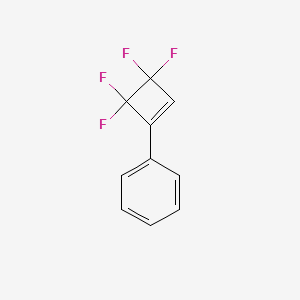

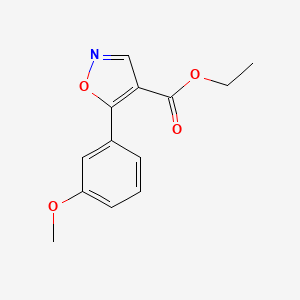

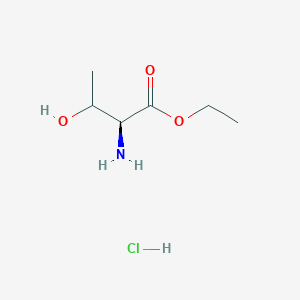

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)

![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)

![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)

![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)

![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)